1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
This compound belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinolone moiety, which is structurally characterized by an aromatic benzene ring where a ketone group replaces one carbon and nitrogen replaces another carbon .
Molecular Structure Analysis
The compound contains a quinolone core, a methoxy group at the 6-position, a 3-fluorophenylmethyl group at the 1-position, and a 4-methylbenzoyl group at the 3-position. These functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group in the quinolone core and the benzoyl group could undergo nucleophilic addition reactions. The methoxy group might undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar carbonyl, methoxy, and fluorophenyl groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, due to its complex structure, has been a subject of various synthetic and chemical property studies. For instance, Nishimura and Saitoh (2016) demonstrated the improved synthesis of a key intermediate in drug discoveries, highlighting the efficiency of the telescoping process which significantly increased the total yield while maintaining purity, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016). This technique emphasizes the relevance of optimizing synthetic pathways for compounds of interest in pharmaceutical research.
Fluorescence and Biochemical Applications
Quinoline derivatives, including structures similar to the compound , are known for their efficient fluorescence. Such properties are utilized in biochemistry and medicine for studying various biological systems. Aleksanyan, Hambardzumyan, et al. (2013) discussed the synthesis and transformations of quinoline derivatives, underlining their potential as antioxidants and radioprotectors, as well as their applications as DNA fluorophores (Aleksanyan & Hambardzumyan, 2013). This points to the compound's utility in developing sensitive and selective compounds for biological studies.
Antitumor Agents
In the realm of oncology, the compound's derivatives have been explored for their cytotoxic activities. Chou, Tsai, et al. (2010) designed and synthesized novel 2-phenylquinolin-4-one derivatives, evaluating their significant inhibitory activity against tumor cell lines. This research underscores the potential of such compounds in the development of new anticancer drug candidates (Chou, Tsai, et al., 2010).
Tubulin Polymerization Inhibition
The compound and its derivatives have also been investigated for their role in inhibiting tubulin polymerization, a crucial mechanism affecting cell division in cancer cells. Minegishi, Futamura, et al. (2015) identified a derivative with promising antiproliferative activity toward human cancer cells, suggesting its mechanism of action involves tubulin polymerization inhibition (Minegishi, Futamura, et al., 2015).
Eco-friendly Synthesis
The compound's derivatives have been synthesized using eco-friendly protocols, highlighting the importance of green chemistry in the development of pharmaceutical agents. Yadav, Vagh, et al. (2020) developed a simple, efficient, and environmentally friendly method for synthesizing novel derivatives, emphasizing operational simplicity and the use of water as a solvent (Yadav, Vagh, et al., 2020).
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-6-8-18(9-7-16)24(28)22-15-27(14-17-4-3-5-19(26)12-17)23-11-10-20(30-2)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIUJJYXOPMPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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